molecular formula C18H16N4O2 B2647944 1-(3-methylbenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1008254-47-4

1-(3-methylbenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No. B2647944
CAS RN: 1008254-47-4
M. Wt: 320.352
InChI Key: IVSYLHPMOQHMOO-UHFFFAOYSA-N
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Description

Triazoles are a class of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Synthesis Analysis

The synthesis of triazole derivatives has attracted much attention due to their therapeutic importance . The synthesis methods of triazole compounds from various nitrogen sources have been summarized in the literature .


Molecular Structure Analysis

In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms .


Chemical Reactions Analysis

Triazoles can participate in various chemical reactions. For example, they can be used as ligands to stabilize metal ions towards disproportionation and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles can vary widely depending on their specific structure. For example, some triazoles have been found to adopt a low-spin d6 configuration and exhibit reversible M(II)/M(III) processes .

Mechanism of Action

The mechanism of action of triazoles generally involves binding to enzymes and receptors in the biological system, leading to a variety of biological activities .

Future Directions

The future directions in the field of triazole research could involve the development of new synthesis methods , the exploration of new biological activities , and the design of new triazole-based drugs .

properties

IUPAC Name

3-[(3-methylphenyl)methyl]-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-12-6-5-7-13(10-12)11-21-16-15(19-20-21)17(23)22(18(16)24)14-8-3-2-4-9-14/h2-10,15-16H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSYLHPMOQHMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3C(C(=O)N(C3=O)C4=CC=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methylbenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

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